Lipophilicity (LogP) Comparison of 4-Aminopiperidine-1-carboxylate Derivatives
The lipophilicity of Isopropyl 4-aminopiperidine-1-carboxylate is quantified by a LogP of 1.59. This is a key differentiator from its analogs, which span a LogP range from 0.73 (allyl) to 4.80 (Fmoc) [1][2][3]. This intermediate value indicates a balanced lipophilic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59 |
| Comparator Or Baseline | tert-Butyl 4-aminopiperidine-1-carboxylate (LogP 0.88); Benzyl 4-aminopiperidine-1-carboxylate (LogP 2.38); Allyl 4-aminopiperidine-1-carboxylate (LogP 0.73); Fmoc 4-aminopiperidine-1-carboxylate (LogP 4.80) |
| Quantified Difference | The target compound is ~0.71 log units more lipophilic than the tert-butyl analog and ~0.79 log units less lipophilic than the benzyl analog. |
| Conditions | Calculated LogP values from authoritative chemical databases [1][2][3]. |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, metabolic clearance, and off-target binding; selecting this intermediate LogP can help balance potency and ADME liabilities in a lead optimization campaign.
- [1] ChemBase. tert-Butyl 4-aminopiperidine-1-carboxylate. LogP: 0.881. View Source
- [2] Boc Sciences. 1-Cbz-4-aminopiperidine (CAS 120278-07-1). LogP: 2.38450. View Source
- [3] Chem960. (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride. LogP: 4.79880. View Source
